molecular formula C7H3F3IN3 B15225656 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15225656
M. Wt: 313.02 g/mol
InChI Key: LTBZVZFILPQDOW-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated or heteroarylated derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Biological Activity

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of this compound is characterized by:

  • Iodine atom at the 3-position
  • Trifluoromethyl group at the 5-position

These features contribute to its chemical reactivity and biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes.

Research indicates that this compound acts primarily through the inhibition of certain kinases. For instance, it has shown potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition suggests possible applications in treating neurological disorders where kinase activity is implicated.

Anticancer Activity

This compound derivatives have been explored for their anticancer properties. A study highlighted that similar pyrazolo[1,5-a]pyrimidine derivatives exhibited potent inhibitory effects against FLT3-ITD mutations, which are prevalent in acute myeloid leukemia (AML). Compounds in this class demonstrated IC50 values as low as 0.4 nM against AML cell lines, indicating strong antiproliferative activity .

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. Preliminary biological evaluations showed micromolar IC50 values against MAO-B, suggesting potential use in neuroprotection and treatment of disorders like Parkinson’s disease .

Study on Kinase Inhibition

A specific study investigated the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on FLT3-ITD activity. The results indicated that compounds with similar structures to this compound inhibited FLT3 phosphorylation and downstream signaling pathways effectively. The most potent compounds displayed IC50 values between 0.3 nM to 0.4 nM against resistant mutations associated with FLT3 .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that enhance its biological profile. Research into structure-activity relationships (SAR) has revealed that modifications at the iodine and trifluoromethyl positions can significantly affect the compound's potency and selectivity against targeted kinases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineBromine instead of iodineHigher reactivity in nucleophilic substitution
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneLacks halogen at C3Different reactivity profile; used as a precursor for other derivatives
3-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineChlorine instead of iodineSimilar reactivity but less stable than iodine derivatives

Properties

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H

InChI Key

LTBZVZFILPQDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F

Origin of Product

United States

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